(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol
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Overview
Description
(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is a chemical compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol typically involves the assembly of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine ring system. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Reduction of functional groups to alcohols or amines using reducing agents.
Substitution: Replacement of specific functional groups with other substituents using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C13H17N3O/c1-8(2)16-13-11(6-14-16)10(7-17)5-12(15-13)9-3-4-9/h5-6,8-9,17H,3-4,7H2,1-2H3 |
InChI Key |
PAEVAEDDPLGVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)CO |
Origin of Product |
United States |
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